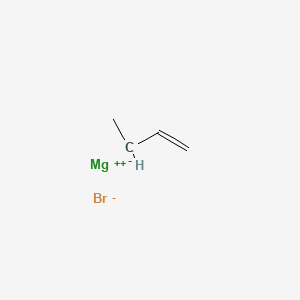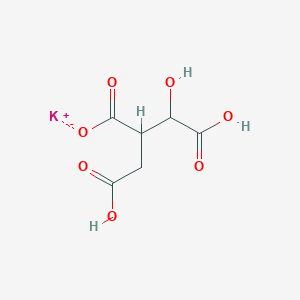
Potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Isocitric acid is a structural isomer of citric acid, with the IUPAC name 1-Hydroxypropane-1,2,3-tricarboxylic acid . It is an important intermediate in the citric acid cycle, which is a key metabolic pathway that provides energy in aerobic organisms . L-Isocitric acid has two asymmetric carbon atoms, leading to the existence of four stereoisomers . Among these, the threo-Ds-isomer is particularly significant for organic synthesis and medical applications .
准备方法
Synthetic Routes and Reaction Conditions
L-Isocitric acid can be synthesized through chemical methods, although this often results in a mixture of all stereoisomers, which are difficult to separate . One common method involves the use of aconitase to convert citric acid into isocitric acid .
Industrial Production Methods
Industrial production of L-Isocitric acid is typically achieved through microbial fermentation. The yeast Yarrowia lipolytica has been used to produce L-Isocitric acid from various substrates, including rapeseed oil and ethanol industry waste . The fermentation process involves cultivating the yeast in a medium with specific nutrients and conditions to optimize the yield of L-Isocitric acid .
化学反应分析
Types of Reactions
L-Isocitric acid undergoes several types of chemical reactions, including:
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: L-Isocitric acid can participate in substitution reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions
Common reagents used in reactions involving L-Isocitric acid include NADP+ (for oxidation reactions) and various enzymes such as aconitase and isocitrate dehydrogenase .
Major Products
The major products formed from reactions involving L-Isocitric acid include alpha-ketoglutaric acid (from oxidation) and various intermediates in the citric acid cycle .
科学研究应用
L-Isocitric acid has a wide range of applications in scientific research:
作用机制
L-Isocitric acid exerts its effects primarily through its role in the citric acid cycle. It is converted from citric acid by the enzyme aconitase and is subsequently acted upon by isocitrate dehydrogenase to form alpha-ketoglutaric acid . This process is crucial for the production of energy in aerobic organisms. Additionally, L-Isocitric acid’s antioxidant properties help neutralize free radicals and reduce oxidative stress .
相似化合物的比较
L-Isocitric acid is structurally similar to citric acid, with both compounds sharing similar physical and chemical properties . L-Isocitric acid has unique applications and properties that distinguish it from citric acid:
Citric Acid: Used widely in the food and beverage industry as a flavoring and preservative agent.
Malic Acid: Another compound in the citric acid cycle, used in the food industry for its sour taste.
Tartaric Acid: Commonly used in baking and as an acidulant in beverages.
L-Isocitric acid’s unique role in the citric acid cycle and its potential therapeutic applications make it a compound of significant interest in various fields of research .
属性
IUPAC Name |
potassium;2-(carboxymethyl)-3,4-dihydroxy-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLPTBJBFVJENN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)C(=O)[O-])C(=O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7KO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B15286340.png)
![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)
![Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B15286362.png)
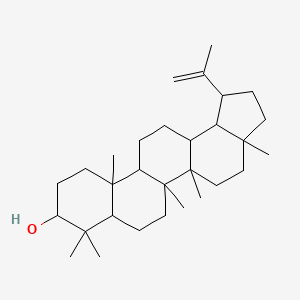
![9,12-Octadecadienoic acid (9Z,12Z)-, (2S)-3-hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B15286379.png)

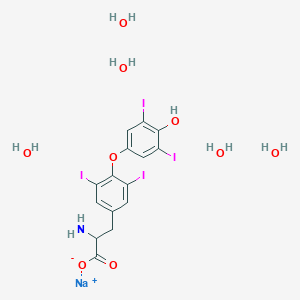
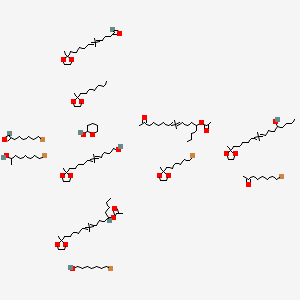
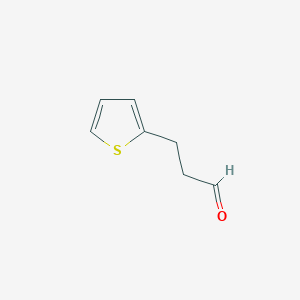
![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)
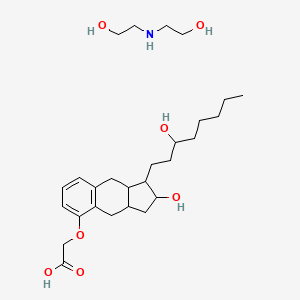
![Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate](/img/structure/B15286421.png)
